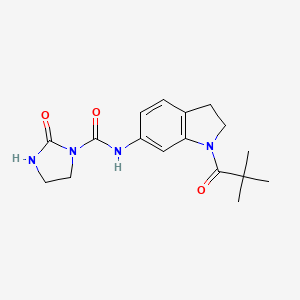
(1S)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine is a chemical compound that belongs to the class of cyclopropylamines. It is commonly known as DPCPX and is used in scientific research for its ability to selectively block adenosine A1 receptors.
Mecanismo De Acción
DPCPX selectively blocks adenosine A1 receptors by binding to the receptor and preventing the binding of adenosine. Adenosine is an endogenous neuromodulator that inhibits the release of neurotransmitters and regulates neuronal activity. By blocking adenosine A1 receptors, DPCPX increases the release of neurotransmitters and enhances neuronal activity.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects. In animal studies, DPCPX has been shown to increase wakefulness and reduce sleep time. DPCPX has also been shown to reduce pain perception by blocking adenosine A1 receptors in the spinal cord. Additionally, DPCPX has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX is a selective adenosine A1 receptor antagonist, which makes it a valuable tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions. However, DPCPX has some limitations for lab experiments. DPCPX has a short half-life and is rapidly metabolized, which can make it difficult to achieve and maintain a consistent concentration in experiments. Additionally, DPCPX has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of DPCPX in scientific research. One potential direction is the investigation of the role of adenosine A1 receptors in the regulation of appetite and metabolism. Adenosine A1 receptors are expressed in various metabolic tissues, and their activation has been shown to regulate glucose and lipid metabolism. Another potential direction is the investigation of the neuroprotective effects of DPCPX in animal models of neurodegenerative diseases. DPCPX has been shown to have potential neuroprotective effects in vitro, and further studies are needed to investigate its efficacy in vivo.
Conclusion
In conclusion, DPCPX is a valuable tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions. Its selective adenosine A1 receptor antagonism has been used to investigate the regulation of sleep, pain perception, and neurodegenerative diseases. While DPCPX has some limitations for lab experiments, its potential future directions in the regulation of appetite and metabolism and neuroprotection make it an exciting area for further research.
Métodos De Síntesis
The synthesis of DPCPX involves the reaction of 2,2-dimethylcyclopropylamine with 1-bromo-1-phenyl-2-propanol under basic conditions. The resulting product is then treated with hydrochloric acid to obtain DPCPX in its hydrochloride salt form. The purity of DPCPX can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DPCPX is commonly used in scientific research as a selective adenosine A1 receptor antagonist. Adenosine A1 receptors are widely distributed in the brain and play a crucial role in regulating neuronal activity. DPCPX has been used to investigate the role of adenosine A1 receptors in various physiological and pathological conditions, including sleep regulation, pain perception, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(1S)-1-(2,2-dimethyl-1-phenylcyclopropyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(14)13(9-12(13,2)3)11-7-5-4-6-8-11/h4-8,10H,9,14H2,1-3H3/t10-,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJACCBXKOMPPB-NKUHCKNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1(C)C)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1(CC1(C)C)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730008.png)
![3,6-dichloro-N-{5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2730009.png)


![2-Chloro-N-[2-(2-oxo-3H-indol-1-yl)ethyl]acetamide](/img/structure/B2730012.png)
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2730013.png)

![9-[(Pyrrolidin-1-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B2730018.png)
![6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid](/img/structure/B2730020.png)


![6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2730026.png)

